molecular formula C₁₅H₃₁NO₄ B1139995 N-Nonyldeoxygalactonojirimycin CAS No. 223771-83-3

N-Nonyldeoxygalactonojirimycin

Cat. No.: B1139995
CAS No.: 223771-83-3
M. Wt: 289.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nonyldeoxygalactonojirimycin, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₃₁NO₄ and its molecular weight is 289.41. The purity is usually 95%.
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Scientific Research Applications

  • Antiviral Properties Against Hepatitis B : n,n-DGJ reduces the amount of Hepatitis B Virus (HBV) nucleocapsid in tissue culture, suggesting a potential for development as a therapeutic agent for HBV (Lu et al., 2003).

  • Selective Inhibitor of Glycosphingolipid Biosynthesis : n,n-DGJ is a more selective inhibitor of glycosphingolipid biosynthesis than other similar compounds, which makes it a candidate for treating lysosomal storage diseases (Andersson et al., 2000).

  • Effect on Glycolipid Biosynthesis : It inhibits glycolipid biosynthesis without affecting N-linked oligosaccharide processing, which may be beneficial for managing glycosphingolipidoses (Platt et al., 1994).

  • Potential Use as Chemopreventive Agents : Castanospermine and deoxynojirimycin, closely related to n,n-DGJ, show antiretroviral activity suggesting potential as chemopreventive and therapeutic agents in AIDS treatment (Sunkara et al., 1987).

  • Applications in Substrate Reduction Therapy : n,n-DGJ shows efficacy in mouse models of Tay-Sachs, Sandhoff, and Fabry diseases, offering the prospect of therapeutic benefit in juvenile and adult onset variants of these disorders (Platt et al., 2003).

  • Applications in Cancer and Viral Infections : Glycosidase inhibitors like n,n-DGJ have potential applications as therapeutic agents in cancer and viral infections, due to their role in inhibiting glycosylation processes involved in cell-virus recognition and other cellular processes (Asano, 2003).

Properties

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSCEGKYKXESFF-CBBWQLFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does NN-DGJ interact with its target and what are the downstream effects?

A1: NN-DGJ acts as a pharmacological chaperone, specifically targeting the enzyme β-galactosidase. It is believed to bind to β-galactosidase within the endoplasmic reticulum, stabilizing the enzyme and promoting its proper folding and trafficking to the lysosome. [, ] This enhanced lysosomal delivery increases the overall activity of β-galactosidase, which is particularly relevant in the context of lysosomal storage disorders where this enzyme is deficient. [, ]

Q2: What is the mechanism of action of NN-DGJ in relation to Hepatitis B virus?

A2: While NN-DGJ is primarily known for its effects on β-galactosidase, research has shown it also exhibits antiviral activity against Hepatitis B Virus (HBV). [] Studies suggest that NN-DGJ interferes with the formation or stability of HBV nucleocapsids, ultimately reducing the amount of viral DNA produced. [] The exact molecular mechanisms underlying this antiviral effect remain to be fully elucidated.

Q3: Has NN-DGJ shown any efficacy in cellular or animal models of disease?

A3: Yes, studies have demonstrated the efficacy of NN-DGJ in relevant models. For instance, in fibroblasts derived from a patient with infantile GM1-gangliosidosis (a lysosomal storage disorder), NN-DGJ treatment led to increased β-galactosidase processing and activity. [] In the context of HBV, NN-DGJ successfully reduced the amount of HBV nucleocapsid in a stably transfected HBV-producing cell line. []

Q4: Are there any known limitations or challenges associated with NN-DGJ?

A4: Research indicates that the antiviral activity of NN-DGJ can be genotype-specific, meaning its effectiveness may vary depending on the specific strain of the virus. [] This highlights the importance of further investigations into its structure-activity relationship to optimize its efficacy across a broader range of viral genotypes. Additionally, while NN-DGJ shows promise, more research is needed to fully understand its long-term effects and potential for clinical translation.

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